molecular formula C5H3ClN2O3 B12950369 2-Chloro-6-nitropyridin-4-ol

2-Chloro-6-nitropyridin-4-ol

Cat. No.: B12950369
M. Wt: 174.54 g/mol
InChI Key: VMPAPDGLVDEURR-UHFFFAOYSA-N
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Description

2-Chloro-6-nitropyridin-4-ol is an organic compound with the molecular formula C5H3ClN2O3 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 2-position, a nitro group at the 6-position, and a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-nitropyridin-4-ol typically involves the nitration and chlorination of pyridine derivatives. One common method includes dissolving pyridine in sulfuric acid, followed by the addition of nitric acid to introduce the nitro group. Subsequently, a chlorinating agent is added to introduce the chlorine atom. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to minimize the accumulation of potentially hazardous intermediates. This method allows for safer scale-up and consistent production of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitropyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of 2-amino-6-nitropyridin-4-ol.

    Reduction: Formation of 2-chloro-6-aminopyridin-4-ol.

    Oxidation: Formation of 2-chloro-6-nitropyridin-4-one.

Scientific Research Applications

2-Chloro-6-nitropyridin-4-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitropyridin-4-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine and hydroxyl groups contribute to the compound’s reactivity and ability to form hydrogen bonds, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-nitropyridin-4-ol
  • 4-Chloro-5-nitropyridin-2-ol
  • 2-Amino-5-nitropyridine

Uniqueness

2-Chloro-6-nitropyridin-4-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H3ClN2O3

Molecular Weight

174.54 g/mol

IUPAC Name

2-chloro-6-nitro-1H-pyridin-4-one

InChI

InChI=1S/C5H3ClN2O3/c6-4-1-3(9)2-5(7-4)8(10)11/h1-2H,(H,7,9)

InChI Key

VMPAPDGLVDEURR-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=CC1=O)Cl)[N+](=O)[O-]

Origin of Product

United States

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